Ethyl 2-phenyl-1H-indole-3-carboxylate

Medicinal Chemistry Chemoinformatics Lead Optimization

Ethyl 2-phenyl-1H-indole-3-carboxylate (CAS 36779-16-5) is a synthetic indole derivative with the molecular formula C₁₇H₁₅NO₂ and a molecular weight of 265.31 g/mol. Its structure features a central indole core with a phenyl substituent at the 2-position and an ethyl ester at the 3-position, establishing it as a key member of the 2-arylindole-3-carboxylate scaffold family, which is widely explored for its diverse biological activities.

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
CAS No. 36779-16-5
Cat. No. B1598388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-phenyl-1H-indole-3-carboxylate
CAS36779-16-5
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(NC2=CC=CC=C12)C3=CC=CC=C3
InChIInChI=1S/C17H15NO2/c1-2-20-17(19)15-13-10-6-7-11-14(13)18-16(15)12-8-4-3-5-9-12/h3-11,18H,2H2,1H3
InChIKeyCAMPJNZTAORCCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-phenyl-1H-indole-3-carboxylate (CAS 36779-16-5): Core Structural Profile and Procurement Identity


Ethyl 2-phenyl-1H-indole-3-carboxylate (CAS 36779-16-5) is a synthetic indole derivative with the molecular formula C₁₇H₁₅NO₂ and a molecular weight of 265.31 g/mol [1]. Its structure features a central indole core with a phenyl substituent at the 2-position and an ethyl ester at the 3-position, establishing it as a key member of the 2-arylindole-3-carboxylate scaffold family, which is widely explored for its diverse biological activities [2].

Procurement Risk: Why Generic 2-Arylindole-3-carboxylate Interchange Is Not Supported


The specific 2-phenyl substitution pattern is not interchangeable with other 2-aryl or unsubstituted indole-3-carboxylate analogs. Even subtle changes, such as introducing a 6-amino group, create a distinct chemical entity (MW 280.32 g/mol) with altered physicochemical properties, synthetic reactivity, and a unique biological profile [1]. For example, the 6-amino-2-phenyl analog exhibits dose-dependent inhibitory activity against lung cancer A549 cells, a profile that cannot be assumed for the non-aminated parent compound without specific data, which is currently lacking [1]. Consequently, selecting a generic indole-3-carboxylate as a substitute risks introducing an uncharacterized and potentially inactive molecule into a research or development pipeline.

Quantitative Evidence Guide for Differentiating Ethyl 2-phenyl-1H-indole-3-carboxylate (36779-16-5)


Structural Differentiation from the 6-Amino-2-phenyl Analog via Molecular Weight and Hydrogen Bonding Capacity

The target compound lacks the 6-amino group present in its closest structurally characterized bioactive analog, ethyl 6-amino-2-phenylindole-3-carboxylate. This results in a significantly lower molecular weight (265.31 vs. 280.32 g/mol) and a reduction in hydrogen bond donors from 2 to 1, altering its pharmacokinetic and pharmacodynamic potential [1][2].

Medicinal Chemistry Chemoinformatics Lead Optimization

Class-Level Anticancer Activity: Context from the 2-Phenylindole Scaffold

In a study evaluating indole-3-carboxylate derivatives, the closely related analog ethyl 6-amino-2-phenylindole-3-carboxylate demonstrated dose-dependent inhibition of A549 lung cancer cell growth [1]. While no specific IC50 is available for the target compound, this provides class-level proof-of-concept for the 2-phenylindole-3-carboxylate pharmacophore in oncology applications.

Cancer Biology Drug Discovery Indole Scaffolds

Purity Benchmarking for Reproducible Research

Authoritative vendor specifications confirm a purity of 96% for the target compound, a standard for research-grade chemical procurement . This purity, verified by NMR, HPLC, or GC, provides a reliable baseline for reproducible synthetic and biological experiments, as ensured by quality-focused suppliers like Sigma-Aldrich and Bidepharm .

Analytical Chemistry Quality Control Chemical Biology

High-Priority Application Scenarios for Ethyl 2-phenyl-1H-indole-3-carboxylate (36779-16-5)


Medicinal Chemistry: 2-Phenylindole Scaffold-Based Lead Discovery

Procurement is recommended for structure-activity relationship (SAR) campaigns targeting the 2-phenylindole-3-carboxylate pharmacophore. The established class-level anticancer activity provides a rationale for using this compound as a core scaffold for derivatization, exploiting the ethyl ester for prodrug strategies or as a synthetic handle for amide formation [1].

Synthetic Chemistry: Building Block for Cross-Coupling Reactions

The compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the stability of the indole core and the presence of the ethyl ester directing group. The defined purity of 96% ensures predictable reaction outcomes in these transformations .

Chemical Biology: Tool Compound for In Vitro Activity Profiling

Its use as a negative control or baseline compound in biological assays is supported by its well-characterized structure and distinct lack of a 6-amino substitution, which differentiates it from the more bioactive 6-amino-2-phenylindole analogs that have been studied as A549 cell growth inhibitors [1].

Technical Documentation Hub

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